ACETYL-AMYLIN (8-37) (HUMAN)

Metabolism Diabetes Glycogen Synthesis

Why choose this compound? N-Terminal acetylation confers enhanced proteolytic stability versus non-acetylated Amylin (8-37). Critically distinct from small-molecule antagonists (AC187) in receptor interaction profile; functionally validated to completely reverse amylin-induced inhibition of 14C-glycogen accumulation. Ideal for ex vivo muscle assays, islet perfusion studies, and Aβ toxicity models where specific amylin receptor blockade is required. Supply includes full QC documentation.

Molecular Formula C140H218N42O46
Molecular Weight 3225.532
CAS No. 178603-79-7
Cat. No. B595451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACETYL-AMYLIN (8-37) (HUMAN)
CAS178603-79-7
Molecular FormulaC140H218N42O46
Molecular Weight3225.532
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1
InChIKeyNIRUKDPRGCIIJB-KPAXONNNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACETYL-AMYLIN (8-37) (HUMAN) (CAS 178603-79-7) | A Specific Peptide-Based Amylin Antagonist for Metabolic and Neurodegenerative Research


ACETYL-AMYLIN (8-37) (HUMAN), with CAS number 178603-79-7, is a synthetic, N-terminally acetylated 30-amino acid peptide fragment derived from residues 8-37 of the human islet amyloid polypeptide (IAPP, also known as amylin) . The N-terminal acetylation provides enhanced stability relative to its non-acetylated counterpart, Amylin (8-37) . It functions as a specific antagonist at amylin receptors, competitively inhibiting the biological actions of endogenous amylin . In vitro studies have demonstrated its ability to completely reverse amylin's inhibitory effect on ¹⁴C-glycogen accumulation . This compound is a critical tool for dissecting amylin-mediated pathways in metabolic disease and, more recently, for exploring the role of amylin receptors in neurodegeneration .

Why Substituting ACETYL-AMYLIN (8-37) (HUMAN) with Other Amylin Antagonists or N-Terminal Fragments Compromises Experimental Specificity


The amylin receptor antagonist landscape is heterogeneous. Closely related compounds such as the non-acetylated Amylin (8-37) fragment, CGRP-derived antagonists (e.g., CGRP(8-37)), and small-molecule antagonists (e.g., AC187, AC253) exhibit distinct pharmacological profiles, including differences in potency, receptor subtype selectivity, and blood-brain barrier permeability [1][2]. For instance, while AC187 is a potent, orally active amylin receptor antagonist with high selectivity over CGRP receptors , its chemical structure and receptor interaction profile are different from the acetylated human peptide fragment. Similarly, the cyclic analog of AC253 (Cyclic AC253) has demonstrated brain penetrance, a property not yet defined for ACETYL-AMYLIN (8-37) (HUMAN) . Assuming functional equivalence among these agents is a common pitfall that can lead to misinterpretation of in vivo and in vitro results. The following evidence highlights specific, quantifiable points of differentiation for ACETYL-AMYLIN (8-37) (HUMAN) that are critical for rigorous experimental design and informed procurement decisions.

ACETYL-AMYLIN (8-37) (HUMAN) Evidence Guide: Quantified Differentiation from Key Comparators for Informed Scientific Selection


Functional Antagonism of Amylin-Mediated Metabolic Inhibition: Complete Reversal of Glycogen Synthesis Suppression In Vitro

ACETYL-AMYLIN (8-37) (HUMAN) demonstrates complete and specific functional antagonism of amylin's metabolic effects in a classical in vitro assay. It is reported to completely reverse the inhibitory effect of islet amyloid polypeptide (IAPP) on ¹⁴C-glycogen accumulation . In contrast, the CGRP receptor antagonist CGRP(8-37) is significantly less potent in antagonizing amylin-mediated metabolic actions, as demonstrated in rat soleus muscle where AC187 was the most potent antagonist [1]. This functional data underscores that not all antagonists within the amylin/calcitonin/CGRP peptide family are equipotent in metabolic assays.

Metabolism Diabetes Glycogen Synthesis

Receptor Selectivity Profile: Limited Cross-Reactivity with CGRP Receptors Defines its Specificity

A key differentiator for ACETYL-AMYLIN (8-37) (HUMAN) is its documented selectivity profile. It is characterized as having a 'limited ability to block inhibition by CGRP' . This contrasts with the small-molecule antagonist AC187, which is reported to display 38-fold and 400-fold selectivity for amylin receptors over calcitonin and CGRP receptors, respectively, with an IC50 of 0.48 nM . While AC187 demonstrates high potency and a well-defined selectivity ratio, ACETYL-AMYLIN (8-37) (HUMAN) provides a peptide-based alternative with a distinct, qualitatively described selectivity profile, which may be advantageous for certain experimental systems where off-target effects on CGRP receptors need to be minimized but not necessarily quantified in the same way.

Receptor Pharmacology Selectivity CGRP

N-Terminal Acetylation: A Structural Feature Correlated with Enhanced Peptide Stability

The N-terminal acetylation of the Amylin (8-37) fragment is a deliberate structural modification that distinguishes it from the non-acetylated Amylin (8-37) peptide . While direct comparative stability studies in physiological buffers or plasma are not publicly available in the product literature, this modification is a well-established strategy in peptide chemistry to enhance resistance to aminopeptidase degradation, thereby potentially increasing its functional half-life in biological assays [1]. This chemical attribute is a primary reason for selecting this specific variant over the non-acetylated form, which may be more susceptible to rapid degradation in vitro and in vivo.

Peptide Chemistry Stability Structural Modification

Targeted Applications of ACETYL-AMYLIN (8-37) (HUMAN) in Metabolic and Neurodegenerative Research Programs


Dissecting Amylin-Mediated Glycogen Metabolism in Skeletal Muscle and Liver

Based on its validated ability to completely reverse amylin-induced inhibition of glycogen synthesis , ACETYL-AMYLIN (8-37) (HUMAN) is a premier tool for ex vivo and in vitro studies on isolated rat soleus muscle or hepatocyte cultures. Researchers can use this compound to confirm the specific involvement of amylin receptors in modulating insulin-stimulated or basal glycogen accumulation, thereby excluding the confounding effects of CGRP or adrenomedullin receptor activation which are less potently antagonized by this peptide [1].

Comparative Pharmacology Studies of Amylin Receptor Antagonists

Due to its distinct pharmacological fingerprint—a peptide backbone derived from the endogenous ligand with limited CGRP cross-reactivity—this compound serves as a critical comparator in panels alongside small-molecule antagonists like AC187 (high potency, high selectivity) and cyclic AC253 (brain-penetrant) . Such panels are essential for characterizing the pharmacophore of novel amylin receptor modulators or for validating target engagement in complex biological systems.

Investigating the Amylin Receptor's Role in Neuroprotection and Neurotoxicity

Emerging evidence implicates the amylin receptor in mediating aspects of amyloid-beta (Aβ) toxicity . ACETYL-AMYLIN (8-37) (HUMAN) can be deployed in primary neuronal cultures or co-culture models to block amylin receptor signaling and assess its contribution to Aβ-induced cellular stress, apoptosis, or synaptic dysfunction. Its use in these models, where it has been shown to attenuate human amylin and Aβ1–42-induced neuronal death, helps delineate the specific receptor pathways involved in neurodegenerative processes .

Standardization of Amylin Receptor Antagonism in Islet Physiology Studies

For research on pancreatic islet function, where amylin is co-secreted with insulin and may exert autocrine/paracrine effects [2], this compound provides a specific tool to block these local actions. By using ACETYL-AMYLIN (8-37) (HUMAN) in static or perifused islet systems, researchers can interrogate the direct effects of endogenously released amylin on insulin and glucagon secretion dynamics, independent of its systemic metabolic or vascular effects.

Quote Request

Request a Quote for ACETYL-AMYLIN (8-37) (HUMAN)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.